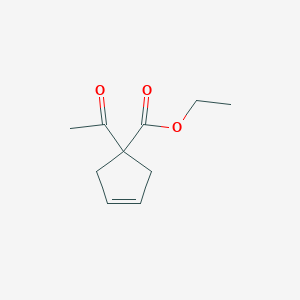![molecular formula C23H21F3 B14004727 1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C31H29F3 It is a derivative of benzene, characterized by the presence of multiple fluorine atoms and a pentylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce quinones and hydroquinones, respectively.
科学的研究の応用
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of biological pathways, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
1,3-Difluorobenzene: A simpler compound with only two fluorine atoms on the benzene ring.
1,4-Difluoro-2,5-dimethoxybenzene: Contains additional methoxy groups, leading to different chemical properties.
3,4-Difluoronitrobenzene: Contains nitro groups, which significantly alter its reactivity.
Uniqueness
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene is unique due to the combination of multiple fluorine atoms and a pentylphenyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C23H21F3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C23H21F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-11-22(23(26)14-18)19-12-20(24)15-21(25)13-19/h6-15H,2-5H2,1H3 |
InChIキー |
QAVGDESNBGHOTL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

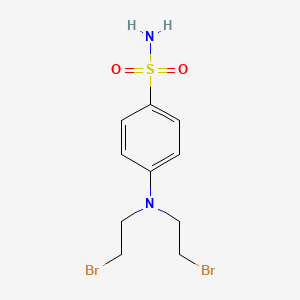
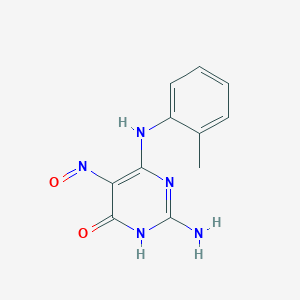
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
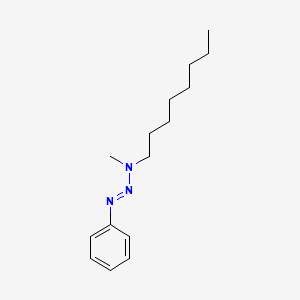
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
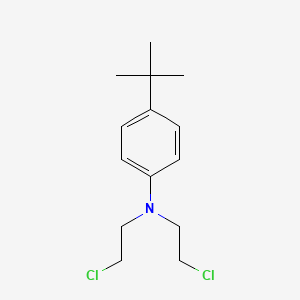

![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
